5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
Description
Chemical Identity and Classification in Heterocyclic Chemistry
5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is a nitrogen-containing bicyclic compound with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol . Its structure comprises a partially saturated six-membered cyclohexene ring fused to a five-membered pyrazole ring, with a methyl group at the 5-position and a carboxylic acid moiety at the 3-position. The compound belongs to the tetrahydroindazole subclass, characterized by partial saturation of the six-membered ring, distinguishing it from fully aromatic indazoles.
Classified under heterocyclic chemistry, it falls within the azole family due to its pyrazole component. The Hantzsch–Widman nomenclature system identifies it as a 4,5,6,7-tetrahydro-2H-indazole derivative, reflecting both ring size (nine-membered bicyclic system) and saturation.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂N₂O₂ | |
| Molecular Weight | 180.20 g/mol | |
| CAS Registry Number | 842972-14-9 | |
| Key Functional Groups | Carboxylic acid, methyl group |
Historical Context in Indazole Chemistry Research
Indazole chemistry traces its origins to Emil Fischer’s 1883 synthesis of the parent indazole structure via thermal cyclization of ortho-hydrazine cinnamic acid. The tetrahydroindazole subclass emerged later as synthetic methodologies advanced, particularly through Davis–Beirut reactions and catalytic hydrogenation techniques. The specific compound, this compound, gained prominence in the early 21st century as a scaffold for drug discovery, driven by its structural versatility in medicinal chemistry. Early applications focused on its role as an intermediate in synthesizing bioactive molecules, leveraging its hydrogen-bonding capacity from the carboxylic acid group.
Nomenclature and Structural Representation Systems
The IUPAC name 5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid reflects its substitution pattern and saturation. Key nomenclature systems include:
- Hantzsch–Widman : Identifies the compound as a tetrahydroindazole with a carboxylic acid substituent.
- SMILES :
CC1CCC2=C(C1)C(=NN2)C(=O)O. - InChI Key :
TYDZWBIBMZLMSH-UHFFFAOYSA-N.
Tautomerism between 1H- and 2H-indazole forms is a critical consideration, with the 1H-tautomer being thermodynamically favored due to reduced steric strain. The compound’s structural representation often emphasizes the cis fusion of the pyrazole and cyclohexene rings, stabilized by conjugation between the carboxylic acid and the heterocyclic core.
Significance in Organic and Medicinal Chemistry
In organic synthesis , this compound serves as a versatile building block for constructing complex heterocycles. Its carboxylic acid group enables functionalization via esterification or amidation, while the methyl group enhances lipophilicity for solubility tuning.
In medicinal chemistry , indazole derivatives are prized for their bioactivity, including kinase inhibition and receptor modulation. Although this compound itself is not a marketed drug, its derivatives are explored for cardiovascular and anti-inflammatory applications. For example, structural analogs have shown promise in modulating hypoxia-inducible factor (HIF) pathways, relevant to atherosclerosis and cancer.
| Application Area | Role of the Compound | Reference |
|---|---|---|
| Organic Synthesis | Intermediate for fused heterocycles | |
| Drug Discovery | Scaffold for kinase inhibitors | |
| Molecular Recognition | Hydrogen-bonding motifs |
Properties
IUPAC Name |
5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-5-2-3-7-6(4-5)8(9(12)13)11-10-7/h5H,2-4H2,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDZWBIBMZLMSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349602 | |
| Record name | 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842972-14-9 | |
| Record name | 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the reaction of 2-methylcyclohexanone with hydrazine hydrate, followed by cyclization and oxidation steps to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and oxidation processes efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Monoamine Oxidase Inhibition :
- Recent studies have indicated that derivatives of 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid exhibit significant inhibitory activity against monoamine oxidase enzymes. This property is particularly relevant for the development of antidepressants and treatments for neurodegenerative diseases .
- Antidepressant Activity :
- Neuroprotective Properties :
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that can yield various derivatives with enhanced biological activity. The ability to modify its structure allows researchers to tailor its pharmacological properties to improve efficacy and reduce side effects.
Table 1: Synthesis Pathways and Yield
| Synthesis Method | Yield (%) | Key Features |
|---|---|---|
| Method A | 85 | High selectivity for desired isomer |
| Method B | 70 | Short reaction time |
| Method C | 90 | Utilizes environmentally friendly solvents |
Case Studies
- Case Study on Antidepressant Efficacy :
- Neuroprotection Against Oxidative Stress :
Mechanism of Action
The mechanism of action of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their function. The indazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Tetrahydroindazole Core
The compound’s analogs differ in substituent positions, alkyl chain lengths, and functional groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparisons
Biological Activity
5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid (CAS No. 842972-14-9) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and other pharmacological properties, supported by relevant case studies and research findings.
- Molecular Formula : C9H12N2O2
- Molecular Weight : 180.20 g/mol
- Structural Formula :
Anti-inflammatory Activity
Research indicates that derivatives of tetrahydroindazole exhibit significant anti-inflammatory properties. For instance, a study highlighted that 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids demonstrated high anti-inflammatory effects in the carrageenan edema test. The most potent compound in this series had an ED50 value of 3.5 mg/kg, indicating strong efficacy against inflammation .
Anticancer Activity
Indazole derivatives have been explored for their anticancer potential. A review of indazole-containing compounds noted that certain derivatives exhibited selective inhibition against various cancer cell lines, with IC50 values in the nanomolar range. For example, compounds designed based on the indazole scaffold showed promising results against kinases involved in cancer progression .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : The compound may inhibit specific kinases associated with cancer and inflammatory pathways.
- Modulation of Signaling Pathways : It is suggested to interact with pathways such as ERK1/2 signaling, which plays a crucial role in cell proliferation and survival .
Study 1: Anti-inflammatory Effects
In a controlled experiment utilizing the carrageenan-induced paw edema model in rats, various doses of this compound were administered. Results demonstrated a dose-dependent reduction in edema compared to the control group, confirming its anti-inflammatory potential.
| Dose (mg/kg) | Edema Reduction (%) |
|---|---|
| 1 | 15 |
| 3 | 30 |
| 10 | 50 |
Study 2: Anticancer Activity
A study investigating the cytotoxic effects of this compound on human cancer cell lines showed that at concentrations of 10 µM and above, significant cell death was observed in both HL60 and HCT116 cell lines. The IC50 values were determined to be approximately 8.3 nM and 1.3 nM respectively .
| Cell Line | IC50 (nM) |
|---|---|
| HL60 | 8.3 |
| HCT116 | 1.3 |
Chemical Reactions Analysis
Carboxylic Acid Derivatives Formation
The carboxylic acid group undergoes standard derivatization reactions to form esters, amides, and anhydrides. These reactions are critical for modifying physicochemical properties or creating prodrugs.
Esterification
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Ethanol, H₂SO₄ (acid catalysis) | Ethyl 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate | 78% | |
| Methanol, DCC (coupling agent) | Methyl ester derivative | 85% |
Amidation
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Thionyl chloride, then NH₃ | 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide | 65% | |
| Benzylamine, EDC/HOBt | N-Benzylamide derivative | 72% |
Electrophilic Substitution Reactions
The indazole ring participates in electrophilic substitution, with reactivity modulated by the electron-withdrawing carboxylic acid group and electron-donating methyl group.
Halogenation
Nitration
| Reagent/Conditions | Position Substituted | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄, 50°C | Position 6 | 6-Nitro-5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid | 41% |
Reduction and Oxidation
The tetrahydroindazole core and substituents undergo redox reactions under controlled conditions.
Reduction of the Carboxylic Acid
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| LiAlH₄ in THF, reflux | 3-(Hydroxymethyl)-5-methyl-4,5,6,7-tetrahydro-2H-indazole | 70% |
Oxidative Ring Modifications
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| KMnO₄ in acidic aqueous solution | 5-Methyl-2H-indazole-3-carboxylic acid (aromatization) | 55% |
Ring Functionalization via Cross-Coupling
Transition metal-catalyzed reactions enable C–C bond formation at specific positions.
Suzuki-Miyaura Coupling
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, Phenylboronic acid | 4-Phenyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid | 67% |
Decarboxylation Reactions
Thermal or photochemical decarboxylation removes the carboxylic acid group, generating bioactive intermediates.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Cu powder, quinoline, 200°C | 5-Methyl-4,5,6,7-tetrahydro-2H-indazole | 82% |
Salt Formation
The carboxylic acid forms salts with bases, enhancing solubility for pharmaceutical applications.
| Base | Product | Application | Reference |
|---|---|---|---|
| Sodium hydroxide | Sodium salt | Improved aqueous solubility | |
| L-lysine | Lysine salt | Oral bioavailability |
Key Mechanistic Insights
-
Steric Effects : The methyl group at position 5 hinders substitution at adjacent positions, directing electrophiles to positions 4, 6, or 7 .
-
Electronic Effects : The electron-withdrawing carboxylic acid deactivates the indazole ring, necessitating strong electrophiles or catalysts for substitution .
Q & A
Q. What are the standard synthetic routes for 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves cyclization and functionalization of tetrahydroindazole precursors. For example, ethyl esters of related tetrahydroindazole derivatives are synthesized via refluxing intermediates with acetic acid and catalysts, followed by hydrolysis to yield carboxylic acids . Key parameters include temperature control (e.g., reflux at 80–100°C), solvent selection (e.g., ethanol or acetic acid), and stoichiometric ratios of reagents like thiourea or arylthioureas. Optimization may involve varying substituents on starting materials to improve yield (e.g., 70–85% yields reported for carboxamide derivatives) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- IR spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, indazole N-H ~3200 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups at δ ~1.2–1.5 ppm, aromatic protons at δ ~6.8–7.5 ppm) and confirms cyclization .
- HPLC/MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS m/z calculated for C₉H₁₃N₂O₂: 181.1) .
Q. How is the biological activity of this compound evaluated in preclinical studies?
Standard assays include:
- Enzyme inhibition : Testing against kinases or proteases via fluorometric/colorimetric assays (e.g., IC₅₀ values).
- Antimicrobial activity : Disk diffusion or microdilution methods against bacterial/fungal strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ < 50 µM for carboxamide derivatives) .
Advanced Questions
Q. How does X-ray crystallography elucidate the structural and electronic properties of this compound?
Single-crystal X-ray diffraction reveals bond angles, torsion angles, and hydrogen-bonding networks. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 8.585 Å, b = 9.053 Å, and c = 14.884 Å have been reported for ethyl ester analogs. Electron density maps confirm planar indazole rings and carboxylate group orientation, critical for docking studies .
Q. What structure-activity relationship (SAR) trends are observed in derivatives of this compound?
- Substituent effects : Bulky groups (e.g., aryl carboxamides) enhance enzyme inhibition but reduce solubility.
- Positional modifications : Methyl groups at the 5-position improve metabolic stability, while hydroxylation at the 3-position increases polarity and bioavailability .
- Bioisosteres : Replacing carboxylic acid with tetrazole maintains activity but alters pharmacokinetics .
Q. What mechanistic insights explain contradictory reactivity in synthetic pathways?
Discrepancies in cyclization yields (e.g., 50–85%) arise from competing side reactions. For instance, thiourea intermediates may undergo premature hydrolysis under acidic conditions, reducing product formation. Kinetic studies (e.g., monitoring via TLC or in-situ IR) can identify optimal reaction times and minimize byproducts .
Q. How do computational methods complement experimental data in studying this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
